(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol
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Description
“(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyrazine ring via a methylene bridge . The exact structure, including the spatial orientation of substituents and stereoisomers, can significantly influence the biological profile of the compound .Future Directions
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation,” allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol may be influenced by the stereochemical environment.
Properties
IUPAC Name |
[1-(pyrazin-2-ylmethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-10-2-1-5-13(10)7-9-6-11-3-4-12-9/h3-4,6,10,14H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPIQVSNCORNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC=CN=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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